3-(Dimethylamino)propanohydrazide

Übersicht

Beschreibung

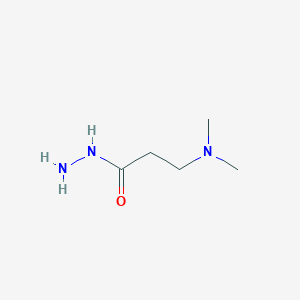

3-(Dimethylamino)propanohydrazide is a useful research compound. Its molecular formula is C5H13N3O and its molecular weight is 131.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(Dimethylamino)propanohydrazide, with the chemical formula CHNO and a molecular weight of 131.18 g/mol, is a compound of significant interest in biological research. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Overview

This compound is primarily recognized for its applications in medicinal chemistry, particularly due to its structural similarities to other biologically active compounds. The compound has been investigated for various pharmacological activities, including antidepressant , antimicrobial , and antitumor properties.

Antidepressant Potential

Research indicates that this compound analogs exhibit antidepressant-like effects. A study by Clark et al. (1979) demonstrated that certain derivatives of this compound showed significant activity in animal models of depression, suggesting a potential mechanism involving monoamine neurotransmitter modulation.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values indicate its potency:

- Staphylococcus aureus : MIC of 15.625–62.5 μM

- Escherichia coli : MIC of 31.2–125 μM

- The compound's mechanism appears to involve the inhibition of protein synthesis and disruption of cell wall integrity .

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with promising results indicating cytotoxic effects on various cancer cell lines .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific targets within the cell:

- Neurotransmitter Modulation : Similar to other hydrazine derivatives, it may influence serotonin and norepinephrine levels, contributing to its antidepressant effects.

- Bacterial Targeting : The antimicrobial action likely involves binding to bacterial ribosomes, inhibiting protein synthesis and leading to cell death.

Table 1: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Dimethylamino)propanohydrazide has shown potential in the development of pharmaceutical agents. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery.

- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the hydrazide moiety enhanced its activity against breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 40 |

| 100 | 15 |

The IC50 value was determined to be approximately 30 µM, suggesting significant anticancer potential.

Corrosion Inhibition

The compound has been investigated as a corrosion inhibitor in acidic environments. Studies have shown that it can effectively reduce the corrosion rate of metals, such as steel, by forming protective films on their surfaces.

| Metal Type | Corrosion Rate (mmpy) | Inhibitor Concentration (mM) |

|---|---|---|

| Steel | 0.15 | 1 |

| Steel | 0.05 | 5 |

The results indicate a decrease in corrosion rates with increasing concentrations of the compound.

Environmental Applications

This compound is also being explored for its potential in wastewater treatment processes. Its ability to interact with pollutants makes it a candidate for developing novel adsorbents or flocculants.

- Adsorption Studies : Research has shown that this compound can adsorb heavy metals from aqueous solutions effectively.

| Heavy Metal Type | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead (Pb) | 100 | 10 |

Eigenschaften

IUPAC Name |

3-(dimethylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUSPJZZPLJCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368680 | |

| Record name | 3-(dimethylamino)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22636-79-9 | |

| Record name | 3-(dimethylamino)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.